N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone core, followed by the introduction of the fluorophenyl group and the trifluoromethylbenzenesulfonamide moiety. Key steps may include:
Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Trifluoromethylbenzenesulfonamide Moiety: This can be done using sulfonylation reactions with suitable reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound’s stability and reactivity make it a candidate for use in industrial processes, such as the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
- N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- N-((1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Comparison: Compared to its analogs, N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, which can be advantageous in pharmaceutical applications.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3S/c19-14-4-6-15(7-5-14)24-11-12(8-17(24)25)10-23-28(26,27)16-3-1-2-13(9-16)18(20,21)22/h1-7,9,12,23H,8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVMNFIXNXNMMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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